molecular formula C6H9FO3 B13915401 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid

Katalognummer: B13915401
Molekulargewicht: 148.13 g/mol
InChI-Schlüssel: SYYYEECLUUASCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H9FO3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a fluoromethyl group and a carboxylic acid group makes this compound unique and valuable in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The carboxylic acid group allows for interactions with enzymes and other proteins, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Fluoromethyl)tetrahydrofuran-3-carboxylic acid is unique due to the presence of both a fluoromethyl group and a carboxylic acid group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H9FO3

Molekulargewicht

148.13 g/mol

IUPAC-Name

3-(fluoromethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H9FO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4H2,(H,8,9)

InChI-Schlüssel

SYYYEECLUUASCV-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1(CF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.